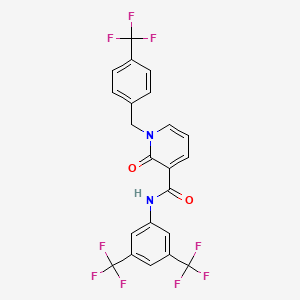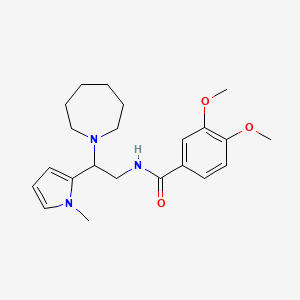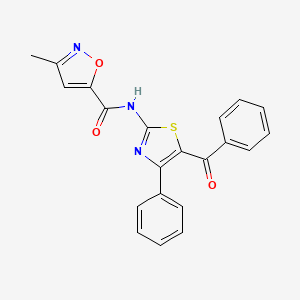![molecular formula C12H11N3O4 B2454561 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 851094-41-2](/img/structure/B2454561.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOA is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for use in medical research.
Aplicaciones Científicas De Investigación
Antibacterial Potential
The synthesis of N-substituted sulfonamides bearing a benzodioxane moiety has shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. These compounds were characterized by spectral data and tested for their antibacterial activity, demonstrating their significance in developing new antibacterial agents (Abbasi et al., 2016).
Anticancer and Anti-inflammatory Properties
Compounds incorporating the 1,3,4-oxadiazole and pyrazole novel derivatives have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the computational and pharmacological potential of these derivatives, suggesting their role in designing new therapeutic agents (Faheem, 2018).
Anticonvulsant Evaluation
A study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity, providing insights into the therapeutic potential of these compounds for epilepsy treatment. The research included synthesis, characterization, and in silico studies to establish their pharmacological properties (Nath et al., 2021).
Antiproliferative and Anti-inflammatory Agents
The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation for anti-inflammatory and antiproliferative activities indicated a correlation between structure and activity. This research contributes to understanding the potential of these compounds in cancer and inflammation treatment (Rapolu et al., 2013).
Enzyme Inhibitory Potential
A study aimed at investigating the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties demonstrated substantial activity against -glucosidase and acetylcholinesterase. This research underscores the therapeutic potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections in humans, and inhibiting their growth can help in the treatment of these infections.
Mode of Action
The compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the protective environment of the bacteria, making them more susceptible to antibiotic treatment.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation in bacteria.
Pharmacokinetics
Similar compounds with a sulfonamide moiety are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. In particular, it has been found to be an effective inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a decrease in the bacteria’s resistance to antibiotics, making them more susceptible to treatment.
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)13-12-15-14-11(19-12)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNIWCROYLXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)



![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)


![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)